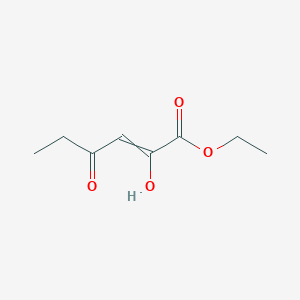![molecular formula C22H35N3O12 B15147509 N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid) is a compound with significant applications in various fields of science and industry. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound is often used as a ligand in atom transfer radical polymerization (ATRP) and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine typically involves the reaction of N-methylpiperidin-4-amine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in ATRP, facilitating the controlled polymerization of monomers to form polymers with specific properties.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs that target specific receptors or enzymes.
Industry: The compound is used in the manufacture of specialty chemicals, including surfactants and catalysts.
Wirkmechanismus
The mechanism by which N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine exerts its effects depends on its application. In ATRP, it acts as a ligand that coordinates with metal catalysts, facilitating the transfer of radicals and controlling the polymerization process. The molecular targets and pathways involved vary depending on the specific reaction or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-dimethylaminoethyl)amine: A similar compound used in ATRP and other chemical processes.
N,N-Dimethylethylenediamine: Another related compound with applications in synthetic chemistry.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine is unique due to its specific structure, which provides distinct reactivity and coordination properties. This makes it particularly useful in ATRP and other applications where precise control over chemical reactions is required.
Eigenschaften
Molekularformel |
C22H35N3O12 |
|---|---|
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
but-2-enedioic acid;N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;3*5-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;3*1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
FQUHWONAGAIWIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1CCNCC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


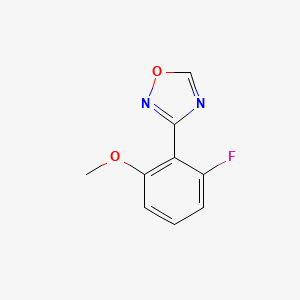

![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)

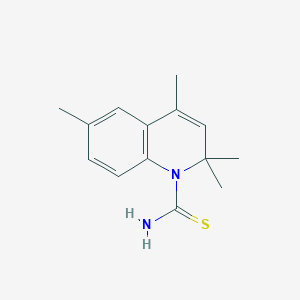
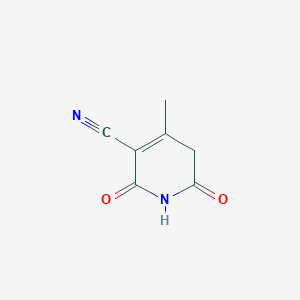
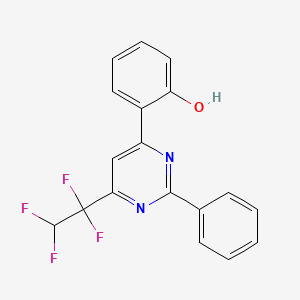
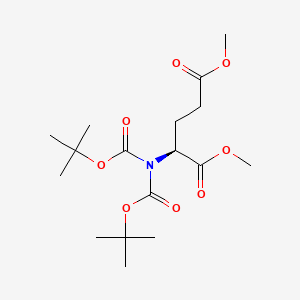
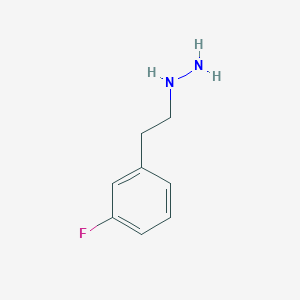
![N-ethyl-2-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B15147512.png)
